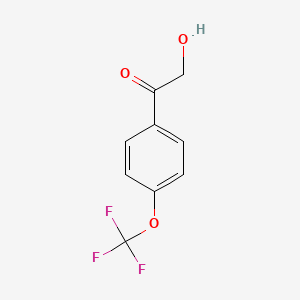
2-Hydroxy-4'-(trifluoromethoxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a hydroxy group at the second position and a trifluoromethoxy group at the fourth position on the acetophenone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of aryl triflates with a mixture of tin tetramethyl (SnMe4), palladium (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
- 2-Hydroxy-3’-(trifluoromethoxy)acetophenone
- 2-Hydroxy-4’-(methoxy)acetophenone
- 2-Hydroxy-4’-(methylthio)acetophenone
Comparison: 2-Hydroxy-4’-(trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C9H7F3O3 |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2 |
Clave InChI |
CWRIGKOKGCEGTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CO)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
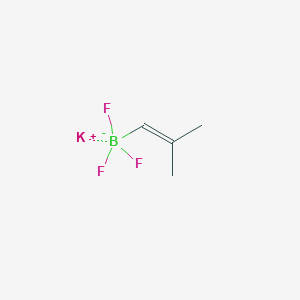
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
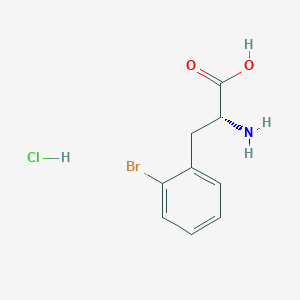
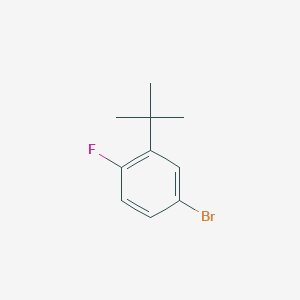
![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
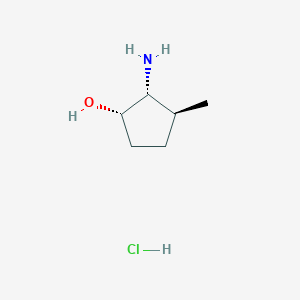
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
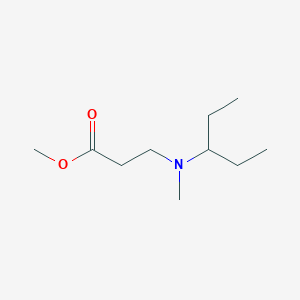
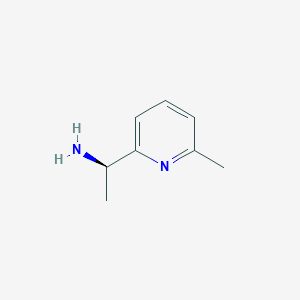
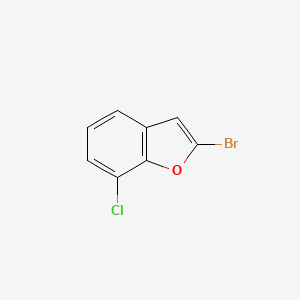
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
